molecular formula C18H19ClN2O4S B2673434 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034315-09-6

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2673434
CAS No.: 2034315-09-6
M. Wt: 394.87
InChI Key: CEVMJZNOYFTFTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step organic reactions, starting with the chlorination of pyridine to form 3-chloropyridine. This intermediate is then reacted with pyrrolidine and phenylsulfonyl propanone under controlled conditions.

Industrial Production Methods: : Scaling up to industrial levels requires optimizing reaction conditions to increase yield and purity. Factors such as solvent choice, reaction temperature, and time are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can be oxidized under harsh conditions.

  • Reduction: : Typically resistant to reduction due to the stability of its substituents.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄ or H₂O₂ for oxidation.

  • Reducing agents: : NaBH₄ is ineffective due to its resistance.

  • Substitution: : Catalysts like palladium for facilitating reactions.

Major Products

  • Oxidation: : Forms sulfoxides and sulfones.

  • Substitution: : Leads to a variety of derivatives depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Chemistry

  • Intermediate: : Used in the synthesis of more complex molecules.

Biology

  • Bioactive Compounds: : Potential precursor for designing biologically active molecules.

Medicine

  • Pharmaceuticals: : Investigated for potential therapeutic properties.

Industry

  • Material Science: : Potential use in designing advanced materials.

Mechanism of Action

This compound interacts with biological molecules by binding to specific receptors or enzymes, modifying their function. Its molecular structure allows it to participate in a range of biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness: : The 3-chloropyridin-4-yl moiety provides unique reactivity and biological activity.

Similar Compounds

  • 1-(3-Chloropyridin-4-yl)piperidine-3-sulfonamide

  • 1-(3-Chloropyridin-4-yl)-2-phenylsulfonyl-1-pyrrolidine

These compounds share structural motifs, but the presence of different functional groups alters their chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-16-12-20-9-6-17(16)25-14-7-10-21(13-14)18(22)8-11-26(23,24)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVMJZNOYFTFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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